molecular formula C9H11NO4 B14372772 1-Oxo-4-[(propan-2-yl)oxy]-1lambda~5~-pyridine-2-carboxylic acid CAS No. 90610-55-2

1-Oxo-4-[(propan-2-yl)oxy]-1lambda~5~-pyridine-2-carboxylic acid

Cat. No.: B14372772
CAS No.: 90610-55-2
M. Wt: 197.19 g/mol
InChI Key: VYVODFCNPWRHMT-UHFFFAOYSA-N
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Description

1-Oxo-4-[(propan-2-yl)oxy]-1lambda~5~-pyridine-2-carboxylic acid is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyridine ring substituted with an oxo group and an isopropoxy group, making it a versatile molecule in synthetic chemistry and industrial applications.

Preparation Methods

The synthesis of 1-Oxo-4-[(propan-2-yl)oxy]-1lambda~5~-pyridine-2-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the reaction of pyridine-2-carboxylic acid with isopropyl alcohol in the presence of a dehydrating agent to form the isopropyl ester. This intermediate is then oxidized using an appropriate oxidizing agent to introduce the oxo group at the 1-position of the pyridine ring .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often utilize continuous flow reactors and automated systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-Oxo-4-[(propan-2-yl)oxy]-1lambda~5~-pyridine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, altering the compound’s properties.

    Substitution: The isopropoxy group can be substituted with other alkoxy groups or functional groups using nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkoxides . Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Oxo-4-[(propan-2-yl)oxy]-1lambda~5~-pyridine-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Oxo-4-[(propan-2-yl)oxy]-1lambda~5~-pyridine-2-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The oxo group and isopropoxy group play crucial roles in binding to active sites and modulating biological activity. The compound may inhibit or activate specific pathways, depending on its structure and the target molecule .

Comparison with Similar Compounds

1-Oxo-4-[(propan-2-yl)oxy]-1lambda~5~-pyridine-2-carboxylic acid can be compared with similar compounds like pyridine-2-carboxylic acid derivatives and other oxo-substituted pyridines. These compounds share structural similarities but differ in their functional groups and reactivity. The unique combination of the oxo and isopropoxy groups in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Similar Compounds

This comprehensive overview highlights the significance of this compound in scientific research and industrial applications. Its unique structure and reactivity make it a valuable compound for further exploration and development.

Properties

CAS No.

90610-55-2

Molecular Formula

C9H11NO4

Molecular Weight

197.19 g/mol

IUPAC Name

1-oxido-4-propan-2-yloxypyridin-1-ium-2-carboxylic acid

InChI

InChI=1S/C9H11NO4/c1-6(2)14-7-3-4-10(13)8(5-7)9(11)12/h3-6H,1-2H3,(H,11,12)

InChI Key

VYVODFCNPWRHMT-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC(=[N+](C=C1)[O-])C(=O)O

Origin of Product

United States

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